Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is a compound that is part of the 3-Phenoxybenzoic Acid Derivatives . These derivatives are known for their high biological activity and are used in a variety of efficacious antioxidant, nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
Synthesis Analysis
The synthesis of 3-Phenoxybenzoic Acid Derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .Molecular Structure Analysis
The molecular structure of 3-Phenoxybenzoic Acid Derivatives is stabilized by various intermolecular interactions such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π . The interaction energy of these interactions is evaluated through the PIXEL method with decomposition of the total energy into the coulombic, polarization, dispersion, and repulsion contribution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Phenoxybenzoic Acid Derivatives include the reaction of carboxylic acid derivatives with 2-aminobenzamide . Anthranilamide and (hetero)aryl aldehydes are common combinations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are characterized by excellent mechanical properties, thermal stability, high photoluminescence efficiency, non-linear optical properties, and good film-forming properties . These properties enable significant applications in highly efficient organic electronics such as optical waveguides, organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and photodiodes .Mechanism of Action
While the exact mechanism of action for Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate is not explicitly mentioned in the search results, it’s worth noting that compounds in this series possess high biological activity . They include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
Safety and Hazards
While specific safety data for Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate was not found, it’s important to note that similar compounds can be hazardous. For example, 4-Phenoxyphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.